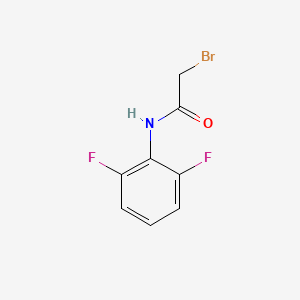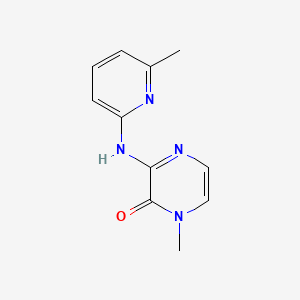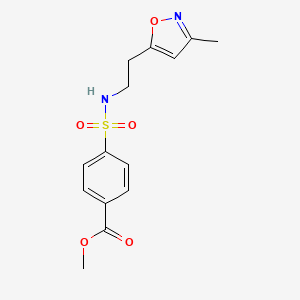![molecular formula C16H13ClFN5O B2904547 5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1225189-62-7](/img/structure/B2904547.png)
5-[(4-Chlorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Indole derivatives, which share structural similarities with the given compound, have been reported to exhibit antiviral activities . These compounds can be designed to target specific viral enzymes or processes, potentially inhibiting the replication of viruses. For example, certain indole-based molecules have shown inhibitory activity against influenza A and Coxsackie B4 virus . The triazole ring present in the compound could be explored for its use in the design of novel antiviral agents.
Anti-inflammatory Applications
The anti-inflammatory potential of indole derivatives is another area of interest. These compounds can modulate the body’s inflammatory response, which is crucial in the treatment of chronic inflammatory diseases . The given compound could be investigated for its ability to inhibit key inflammatory mediators, providing a new avenue for the development of anti-inflammatory drugs.
Anticancer Applications
Indole derivatives have been found to possess anticancer properties, which make them valuable in the development of new oncology treatments . The compound could be studied for its efficacy against various cancer cell lines, exploring its potential to induce apoptosis or inhibit cell proliferation.
Anti-HIV Applications
Compounds with indole and triazole moieties have shown promise in the fight against HIV, with some derivatives displaying activity against HIV-1 and HIV-2 strains . Research into the given compound could focus on its potential as an anti-HIV agent, possibly offering a new mechanism of action against the virus.
Antioxidant Applications
The antioxidant activity of indole derivatives is another promising field. These compounds can neutralize free radicals, which are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders . The compound’s antioxidant properties could be harnessed for therapeutic applications, contributing to the prevention of oxidative stress-related conditions.
Antimicrobial Applications
Indole derivatives have also been reported to have antimicrobial effects, which could be beneficial in addressing antibiotic resistance . The given compound might be effective against a range of bacteria and fungi, making it a potential candidate for new antimicrobial drug development.
Antidiabetic Applications
The modulation of metabolic pathways by indole derivatives suggests potential applications in the management of diabetes . The compound could be evaluated for its ability to influence insulin sensitivity or glucose metabolism, offering a novel approach to diabetes treatment.
Antimalarial Applications
Indole derivatives have shown activity against the parasites responsible for malaria . The compound could be explored for its antimalarial properties, potentially leading to the development of new prophylactic or therapeutic agents against this life-threatening disease.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-chloroanilino)-N-[(4-fluorophenyl)methyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O/c17-11-3-7-13(8-4-11)20-15-14(21-23-22-15)16(24)19-9-10-1-5-12(18)6-2-10/h1-8,14-15,20-23H,9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHBQQRNTVXSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2904465.png)
![methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate](/img/structure/B2904466.png)
![{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}amine](/img/structure/B2904468.png)
![4-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904469.png)
![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2904470.png)
![3-[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2904477.png)
![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl propanoate](/img/structure/B2904478.png)




![1-(4-chloro-3-methylphenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2904484.png)
